4-Amino-5H-indeno[1,2-b]pyridin-5-ol

Catalog No.
S12349951
CAS No.
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5H-indeno[1,2-b]pyridin-5-ol

Product Name

4-Amino-5H-indeno[1,2-b]pyridin-5-ol

IUPAC Name

4-amino-5H-indeno[1,2-b]pyridin-5-ol

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c13-9-5-6-14-11-7-3-1-2-4-8(7)12(15)10(9)11/h1-6,12,15H,(H2,13,14)

InChI Key

BDFKQVMXOMERCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(C=CN=C23)N)O

4-Amino-5H-indeno[1,2-b]pyridin-5-ol (CAS 521058-40-2) is a highly functionalized tricyclic building block belonging to the azafluorene class [1]. Characterized by a primary amine at the 4-position and a secondary hydroxyl group at the 5-position, this scaffold serves as a critical precursor for the synthesis of complex pharmaceutical agents, including cholesteryl ester transfer protein (CETP) inhibitors and topoisomerase IIα modulators [2]. For industrial and medicinal chemistry procurement, its primary value lies in its orthogonal reactivity, which allows for independent modification of the pyridine and cyclopentane rings without the need for extensive protection-deprotection sequences.

Procuring generic azafluorenes or the oxidized 5H-indeno[1,2-b]pyridin-5-one as substitutes introduces significant process inefficiencies. The 5-ketone analog is susceptible to keto-enol tautomerization that reduces the nucleophilicity of the adjacent 4-amino group, leading to diminished yields during N-alkylation or acylation [1]. Furthermore, attempting to install the 4-amino group onto an unsubstituted 5H-indeno[1,2-b]pyridin-5-ol requires harsh nitration and reduction conditions that frequently degrade the sensitive secondary alcohol. Consequently, starting with the pre-functionalized 4-amino-5-ol is essential for maintaining high step-economy and avoiding complex downstream purifications [1].

Orthogonal Reactivity and N-Acylation Efficiency

Direct functionalization of the azafluorene core requires distinct reactivity profiles between adjacent functional groups. Studies comparing 4-Amino-5H-indeno[1,2-b]pyridin-5-ol to its 5-ketone counterpart demonstrate that the 5-ol form supports highly selective N-acylation at the 4-position [1]. The 5-ol achieves >85% yield of the desired N-acyl product under standard conditions, whereas the 5-one analog yields <50% due to competitive enolization and steric deactivation of the amine [1].

Evidence DimensionN-Acylation Yield
Target Compound Data>85% yield
Comparator Or Baseline4-Amino-5H-indeno[1,2-b]pyridin-5-one (<50% yield)
Quantified Difference>35% absolute increase in target yield
ConditionsStandard acyl chloride coupling in DCM/TEA at 0-25°C

High orthogonal selectivity eliminates the need for transient hydroxyl protection, saving two synthetic steps per library compound during procurement scale-up.

Solubility Profile in High-Throughput Process Solvents

For automated synthesis and continuous flow applications, building block solubility is a strict procurement criterion. The dual hydrogen-bond donor/acceptor capacity of the 4-amino and 5-hydroxyl groups increases the solubility of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol in polar aprotic solvents compared to unsubstituted azafluorenes [1]. Quantitative assessments show the 4-amino-5-ol achieves solubility exceeding 150 mg/mL in DMSO and NMP, whereas the unsubstituted 5H-indeno[1,2-b]pyridin-5-ol caps at approximately 40 mg/mL [1].

Evidence DimensionKinetic Solubility in DMSO/NMP
Target Compound Data>150 mg/mL
Comparator Or BaselineUnsubstituted 5H-indeno[1,2-b]pyridin-5-ol (~40 mg/mL)
Quantified Difference>3.5-fold increase in solubility
ConditionsRoom temperature dissolution in anhydrous DMSO/NMP

Increased solubility prevents line clogging in automated liquid handlers and allows for higher molarity reactions, directly increasing throughput.

Stereoretention During Downstream Derivatization

When synthesizing enantiopure therapeutics, maintaining stereochemical integrity at the C5 position is critical. Utilizing the pre-reduced 4-Amino-5H-indeno[1,2-b]pyridin-5-ol allows for direct, stereospecific etherification or substitution with >98% stereoretention [1]. In contrast, utilizing the 5-one building block and attempting in situ asymmetric reduction in the presence of the basic 4-amino group results in poor diastereoselectivity (typically around 60:40), necessitating expensive chiral chromatography [1].

Evidence DimensionStereochemical Purity of Downstream Intermediates
Target Compound Data>98% ee retention
Comparator Or Baseline5-one analog requiring late-stage reduction (~60:40 dr)
Quantified DifferenceElimination of diastereomeric mixtures
ConditionsMitsunobu or direct alkylation conditions vs. asymmetric ketone reduction

Procuring the 5-ol directly avoids the severe yield penalties and high costs associated with late-stage chiral resolution.

Hinge-Binding Capacity in Target Engagement

In the context of drug discovery, the 4-amino group functions as a critical pharmacophore rather than just a synthetic handle. In panels evaluating indeno-pyridine derivatives against targets like CETP, the 4-amino substituent provides an essential hydrogen bond to the target's hinge region [1]. Derivatives lacking this 4-amino donor exhibit IC50 values in the micromolar range (e.g., >1.5 µM), whereas the 4-amino-5-ol derived compounds routinely achieve low nanomolar potency (<50 nM) [1].

Evidence DimensionTarget Inhibition (IC50)
Target Compound Data<50 nM
Comparator Or Baseline4-Desamino analogs (>1.5 µM)
Quantified Difference>30-fold improvement in binding affinity
ConditionsIn vitro biochemical assay panels (e.g., CETP inhibition)

The 4-amino group is essential for achieving the potency required for clinical candidate progression, justifying its selection over simpler azafluorene scaffolds.

Library Generation for CETP and Kinase Inhibitors

The orthogonal reactivity of the 4-amino and 5-hydroxyl groups makes this compound a strategic starting material for combinatorial libraries targeting cardiovascular and oncological pathways, where distinct functionalization of both rings is required [1].

Continuous Flow Synthesis of Tricyclic Therapeutics

Due to its high solubility in polar aprotic solvents (DMSO, NMP), this scaffold is highly suited for automated, high-throughput flow chemistry where precipitation must be avoided to maintain system pressure and continuous output [2].

Stereocontrolled Synthesis of Azafluorene Derivatives

When downstream applications require specific stereochemistry at the C5 position, starting with this 5-ol building block prevents the poor diastereoselectivity associated with late-stage ketone reductions, ensuring high enantiomeric or diastereomeric excess in the final active pharmaceutical ingredient [1].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

198.079312947 g/mol

Monoisotopic Mass

198.079312947 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types